2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
Description
2-(5-Chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 5-chlorothiophene moiety and at the 5-position with a 4-fluorobenzylsulfanyl group. This structure combines electron-withdrawing substituents (chlorine and fluorine) with a sulfur-containing thioether linkage, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWVXPPOHRCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention due to their potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific oxadiazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- Molecular Formula : C15H12ClFN2OS
- Molecular Weight : 320.78 g/mol
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study on similar oxadiazole compounds showed promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | HeLa | 2.41 | Caspase-3 cleavage leading to apoptosis |
In particular, derivatives with a thiophene ring and fluorinated phenyl groups have been noted for their enhanced activity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .
Antimicrobial Activity
Oxadiazole derivatives have also shown significant antimicrobial properties. For example:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 37 | Staphylococcus epidermidis | 0.48 | Bactericidal |
| 20 | Escherichia coli | 1.95 | Bacteriostatic |
These compounds exhibited strong activity against Gram-positive bacteria, particularly Staphylococcus spp., suggesting their potential as effective antimicrobial agents .
The biological activities of oxadiazoles are attributed to several mechanisms:
- Apoptosis Induction : Many oxadiazole derivatives activate apoptotic pathways in cancer cells. For instance, they can increase the expression of pro-apoptotic proteins such as p53 and caspases .
- Enzyme Inhibition : Some studies indicate that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I . This inhibition disrupts DNA replication and transcription processes.
- Antimicrobial Action : The mechanism behind the antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or function, leading to cell lysis .
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study evaluated the effects of a series of oxadiazole derivatives on MCF-7 cells using the MTT assay. The results indicated that the compound with the structure similar to our target compound exhibited an IC50 value of 0.65 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The study found that certain derivatives achieved MIC values as low as 0.48 µg/mL against resistant strains .
Scientific Research Applications
Key Properties
- Molecular Weight : 270.75 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Exhibits stability under standard laboratory conditions.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases. The oxadiazole ring is known for its bioactivity, which can be attributed to its ability to interact with biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the thiophene moiety was found to enhance the potency of these compounds, suggesting that 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole could serve as a lead compound for further development .
Material Science
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Comparison of Optical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 30% |
Agrochemicals
Research indicates that oxadiazole derivatives possess herbicidal and fungicidal properties. The specific structure of 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole may enhance its efficacy as a pesticide.
Case Study: Herbicidal Activity
Field trials have shown that formulations containing this compound effectively control weed growth in various crops without harming the plants. This selective herbicidal activity suggests that it can be developed into a viable agricultural product .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (XIV, XV) or sulfonyl groups () exhibit enhanced pharmacological activity due to strong electron-withdrawing effects, which may improve binding to biological targets. The target compound’s chlorine (thiophene) and fluorine (benzyl) substituents are weaker electron-withdrawing groups but may balance activity with metabolic stability .
- Sulfur Linkages : The sulfanyl (thioether) group in the target compound contrasts with sulfonyl groups in . Sulfonyl derivatives demonstrate higher antibacterial potency, likely due to increased polarity and hydrogen-bonding capacity. However, sulfanyl groups may enhance lipophilicity, improving membrane permeability .
- Heterocyclic Moieties : The 5-chlorothiophene in the target compound introduces a planar, aromatic heterocycle distinct from phenyl rings in XIV or XV. Thiophene’s electron-rich nature could alter π-π stacking interactions in biological systems or crystal packing .
Pharmacological Activity Comparisons
CNS Depressant Activity
Compounds XIV and XV (4-nitrophenyl and 4-chlorophenyl derivatives) showed significant CNS depressant activity in rodent models, attributed to nitro groups enhancing electron deficiency and receptor affinity .
Antibacterial and Antifungal Activity
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), outperforming commercial agents. Its sulfonyl group likely disrupts bacterial exopolysaccharide (EPS) biosynthesis. The target compound’s sulfanyl group may offer alternative mechanisms, such as thiol-mediated redox interference .
Enzyme Inhibition
Indole-substituted oxadiazoles () with 4-fluorophenyl or chlorophenyl groups exhibited β-glucuronidase inhibitory activity. The target compound’s fluorobenzylsulfanyl group may similarly interact with enzyme active sites, though its thiophene moiety could confer unique steric or electronic effects .
Physicochemical and Crystallographic Properties
- Crystal Packing: Isostructural chloro/bromo derivatives () revealed that halogen size influences molecular packing. The target compound’s combination of Cl (thiophene) and F (benzyl) may lead to triclinic or monoclinic systems with distinct intermolecular interactions (e.g., C–H···F/Cl contacts) .
- Thermal Stability : Adamantane-containing oxadiazoles () exhibit high thermal stability (melting points >160°C). The target compound’s aliphatic sulfanyl group may lower melting points compared to adamantane derivatives but improve solubility .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
The most widely reported method involves the cyclocondensation of a thiosemicarbazide intermediate with 5-chlorothiophene-2-carboxylic acid. This two-step process begins with the preparation of the hydrazide precursor:
Step 1: Synthesis of (4-Fluorophenyl)methanethiol Intermediate
(4-Fluorophenyl)methanethiol is synthesized via nucleophilic substitution of 4-fluorobenzyl bromide with thiourea, followed by alkaline hydrolysis. The reaction proceeds in ethanol at 60–70°C for 4–6 hours, yielding the thiol intermediate with >85% efficiency .
Step 2: Cyclocondensation Reaction
The thiosemicarbazide intermediate is prepared by reacting (4-fluorophenyl)methanethiol with hydrazine hydrate in methanol under reflux. Subsequent cyclocondensation with 5-chlorothiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) forms the 1,3,4-oxadiazole ring. Key conditions include:
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Solvent: Dichloromethane or dimethylformamide (DMF)
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Catalyst: Phosphorus oxychloride (1.2 eq)
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Temperature: 80–90°C for 8–12 hours
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes. In this approach, equimolar quantities of 5-chlorothiophene-2-carbohydrazide and (4-fluorophenyl)methanesulfonyl chloride are irradiated at 150 W in DMF. The reaction achieves 82% yield within 15 minutes, compared to 68% yield via conventional heating over 10 hours .
Optimized Parameters:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 10 hours | 15 minutes |
| Temperature | 110°C | 150°C |
| Solvent Volume (mL) | 50 | 20 |
| Yield (%) | 68 | 82 |
Solid-State Mechanochemical Synthesis
Solvent-free grinding methods have been explored to enhance sustainability. A mixture of 5-chlorothiophene-2-carboxylic acid hydrazide, (4-fluorophenyl)methanesulfenyl chloride, and FeCl₃·6H₂O is ground in a mortar for 10–15 minutes. This method eliminates solvent use and achieves 70% yield, though scalability remains a challenge .
Ultrasound-Promoted Cyclization
Ultrasound irradiation (35 kHz) facilitates rapid cyclization at room temperature. The thiosemicarbazide intermediate and 5-chlorothiophene-2-carbonyl chloride are sonicated in acetonitrile with triethylamine as a base. Key advantages include:
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Reaction Time: 30 minutes vs. 8 hours conventionally
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Yield Improvement: 76% → 88%
Electrochemical Synthesis
Anodic oxidation has been tested for its precision in forming the oxadiazole ring. The hydrazide derivative is electrolyzed in anhydrous acetonitrile using a platinum electrode and lithium perchlorate electrolyte. This method achieves 65% yield but requires specialized equipment .
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Time | Cost | Scalability | Green Metrics |
|---|---|---|---|---|---|
| Cyclocondensation | 72–78 | 8–12 hours | Low | High | Moderate |
| Microwave | 82 | 15 minutes | Medium | Moderate | High |
| Mechanochemical | 70 | 15 minutes | Low | Low | Very High |
| Ultrasound | 88 | 30 minutes | Medium | High | High |
| Electrochemical | 65 | 6 hours | High | Low | Moderate |
Challenges and Optimization Strategies
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Byproduct Formation: The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres during synthesis .
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Catalyst Selection: CsPW (cesium tungstophosphoric acid) improves yield to 85% in aqueous media but complicates product isolation .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying .
Q & A
Q. What synthetic strategies are recommended for preparing 1,3,4-oxadiazole derivatives like the target compound?
A two-step approach is common: (i) cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄), followed by (ii) functionalization via nucleophilic substitution or cross-coupling reactions. For example, Wang et al. (2012) synthesized a structurally analogous 1,3,4-thiadiazole derivative by reacting hydrazine derivatives with CS₂ in acidic media, followed by alkylation with a benzylthiol group . Purification typically involves column chromatography, and characterization employs NMR, FTIR, and elemental analysis.
Q. How can X-ray crystallography validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., DCM/hexane). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Software like OLEX2 integrates structure solution (via intrinsic phasing or direct methods), refinement with SHELXL (using least-squares minimization), and validation with metrics like R factor (<0.06), wR factor (<0.15), and data-to-parameter ratio (>15:1) . For example, Wang et al. (2012) reported a mean C–C bond length of 1.76 Å and R factor of 0.057 for a related thiadiazole .
Q. What methodologies are used for preliminary biological activity screening of 1,3,4-oxadiazoles?
In vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli) via disk diffusion or microdilution (MIC determination) are standard. Anticancer activity is assessed using MTT assays on cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) are derived by comparing substituent effects. For instance, benzamide-containing oxadiazoles show enhanced antimicrobial activity due to improved membrane penetration .
Q. How should researchers handle this compound safely in laboratory settings?
Consult Safety Data Sheets (SDS) for hazard information. Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 4°C. First-aid measures for exposure include rinsing skin/eyes with water and seeking medical attention .
Advanced Questions
Q. How can advanced crystallographic refinement resolve discrepancies in bond geometry or disorder?
SHELXL’s new features (e.g., TWIN/BASF commands for twinned crystals, HKLF 5 for anisotropic refinement) address disorder. For example, if the 4-fluorophenyl group exhibits rotational disorder, split-atom models with occupancy refinement (PART command) can be applied. Validate using residual density maps (<0.5 eÅ⁻³) and Hirshfeld surface analysis .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. Molecular docking (AutoDock Vina) into target proteins (e.g., bacterial DNA gyrase) identifies binding affinities. For oxadiazoles, the sulfur atom’s lone pairs and π-conjugation influence charge transfer .
Q. How can contradictory bioactivity data between similar oxadiazoles be systematically analyzed?
Perform meta-analysis of SAR studies, focusing on substituent electronic effects (Hammett σ constants) and steric parameters (Taft’s Es). For instance, replacing a methylsulfanyl group with a fluorobenzyl group may alter lipophilicity (logP) and bioavailability. Validate via comparative molecular field analysis (CoMFA) .
Q. What strategies optimize synthetic yield and purity for large-scale academic studies?
Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time from 24 h to 2 h with 15% higher yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust recrystallization solvents (e.g., EtOH/water vs. DCM/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
